

Assessing the Specificity of Anti-MAX Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers in oncology, cell biology, and drug development, the accurate detection of transcription factors in the MYC network is critical. The MAX (MYC-associated factor X) protein, a key binding partner of the MYC oncoprotein, is central to this network's function. The specificity of antibodies used to detect MAX is therefore paramount for reliable experimental outcomes. This guide provides a comparative assessment of commercially available anti-MAX antibodies, supported by experimental data and detailed protocols.

Comparison of Anti-MAX Antibody Specificity

The following table summarizes the specificity data for three commercially available anti-MAX antibodies based on common validation experiments.

Antibody	Host Species	Clonality	Western Blot (WB) Specificity	Immunohistochemistry (IHC) Specificity	Immunoprecipitation (IP) Competence	Cross-Reactivity
Anti-MAX [EPR19352] (Abcam)	Rabbit	Monoclonal	Detects a band at ~18 kDa corresponding to MAX. Weak reactivity in some tissue lysates noted, may require optimization.	Staining observed in expected tissues.	Validated for IP.	Reacts with Human, Mouse, Rat.
MAX Polyclonal Antibody (Thermo Fisher)	Rabbit	Polyclonal	Detects MAX protein.	Shows nuclear staining.	Validated for IP.	Reacts with Human, Mouse, Rat, Non-human primate.[1]
Anti-MAX (HPA003474) (Sigma-Aldrich)	Rabbit	Polyclonal	Validated for WB.	Extensive validation in 44 normal human tissues and 20 cancer types.	Not specified.	Human.

Experimental Methodologies

Detailed protocols for key experiments are provided below to allow for replication and validation of antibody specificity.

Western Blotting

- Lysate Preparation:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Sonicate the lysate briefly to shear DNA and reduce viscosity.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Determine protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
 - Separate proteins on a 12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-MAX antibody (e.g., 1:1000 dilution) overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

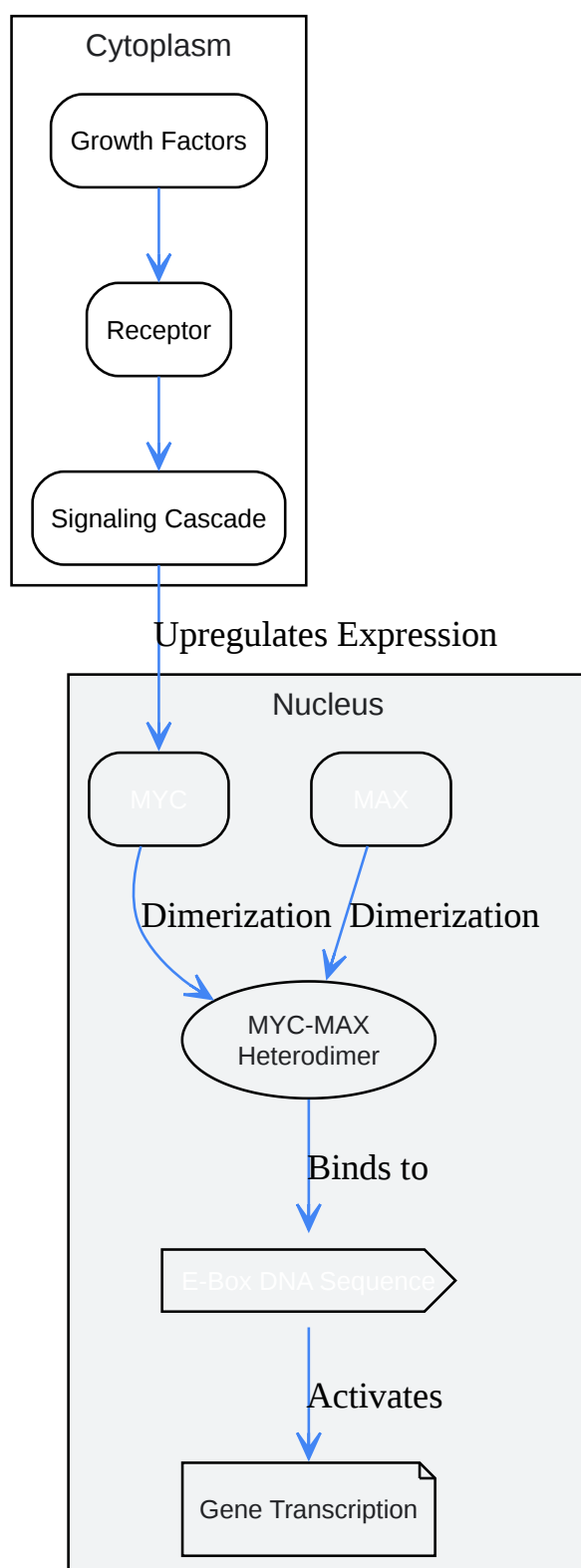
Immunohistochemistry (IHC)

- Tissue Preparation:
 - Fix paraffin-embedded tissue sections on slides.
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Block non-specific binding with a blocking serum.
 - Incubate with the primary anti-MAX antibody overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody.
 - Wash with PBS.
 - Incubate with an avidin-biotin-peroxidase complex.
 - Develop the color with a DAB substrate.
 - Counterstain with hematoxylin.

- Dehydrate and mount the slides.

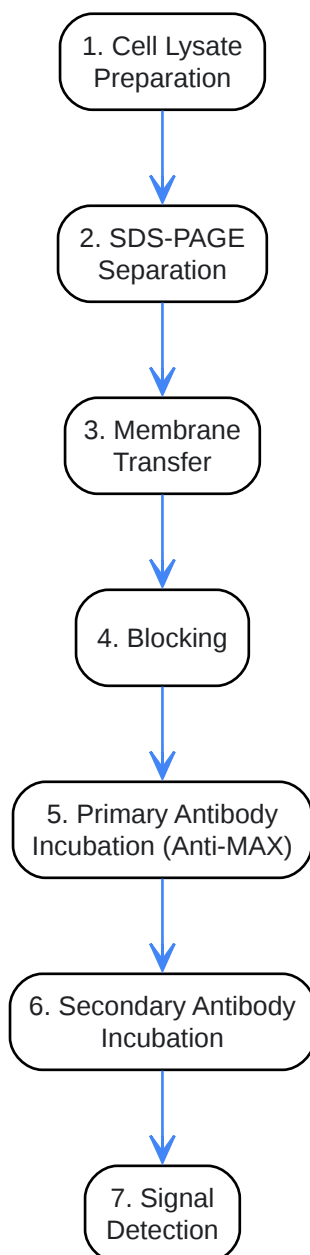
Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams are provided.



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Caption: The MYC-MAX signaling pathway, illustrating the formation of the MYC-MAX heterodimer and its role in gene transcription.



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Caption: A streamlined workflow for assessing antibody specificity using the Western Blotting technique.

Conclusion

The selection of a highly specific antibody is crucial for the accurate study of the MYC-MAX network. While several commercial antibodies are available for the detection of MAX, their performance can vary depending on the application. The data presented in this guide, along with the detailed protocols, should serve as a valuable resource for researchers to select and validate the most appropriate anti-MAX antibody for their specific experimental needs. It is always recommended to perform in-house validation of any new antibody lot to ensure reproducible and reliable results.

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References

- 1. Anti-MAX Antibodies | Invitrogen [thermofisher.com]
- To cite this document: BenchChem. [Assessing the Specificity of Anti-MAX Antibodies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599402#assessing-the-specificity-of-max8-antibodies]

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